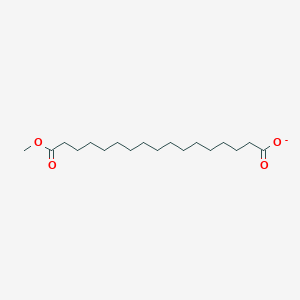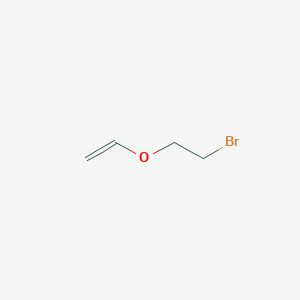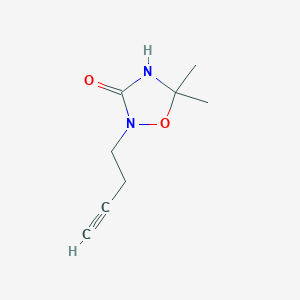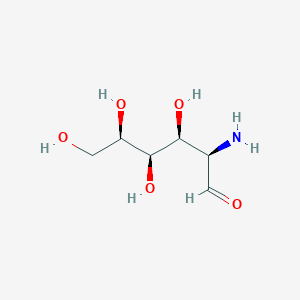
1-(Quinolin-8-yl)hydrazin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Quinolin-8-yl)hydrazin-1-ium chloride is a chemical compound with the formula C9H10ClN3 . It has a molecular weight of 195.65 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation:C1=CC2=C (C (=C1) [NH2+]N)N=CC=C2. [Cl-] . This indicates that the compound has a quinoline ring attached to a hydrazinium group, with a chloride ion for charge balance. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the sources I found. It has a molecular weight of 195.65 . More specific properties such as boiling point, melting point, and solubility are not provided .Mechanism of Action
Safety and Hazards
Safety data for 1-(Quinolin-8-yl)hydrazin-1-ium chloride suggests that it should be handled with care. Precautions include avoiding dust formation, avoiding breathing in the compound, and avoiding contact with skin and eyes. It should be used only outdoors or in a well-ventilated area. Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .
Future Directions
Properties
CAS No. |
73031-21-7 |
|---|---|
Molecular Formula |
C9H10ClN3 |
Molecular Weight |
195.65 g/mol |
IUPAC Name |
quinolin-1-ium-8-ylhydrazine;chloride |
InChI |
InChI=1S/C9H9N3.ClH/c10-12-8-5-1-3-7-4-2-6-11-9(7)8;/h1-6,12H,10H2;1H |
InChI Key |
IBUQWIREEMZFJG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)[NH2+]N)N=CC=C2.[Cl-] |
Canonical SMILES |
C1=CC2=C(C(=C1)NN)[NH+]=CC=C2.[Cl-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3281127.png)






![2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol](/img/structure/B3281203.png)

